molecular formula C15H16N2 B3042400 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 610258-81-6

1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3042400
CAS RN: 610258-81-6
M. Wt: 224.3 g/mol
InChI Key: XZXRLJQGLNCIJN-UHFFFAOYSA-N
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Description

1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline (PMTHI) is a chemical compound that has been studied for its potential therapeutic applications in various diseases. PMTHI belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act through multiple pathways, including the modulation of neurotransmitters, the inhibition of oxidative stress, and the regulation of gene expression. 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential anti-cancer properties. In addition, more research is needed to understand the mechanisms underlying the effects of 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline and to optimize its synthesis and formulation for clinical use.
Conclusion
1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound that has been studied for its potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanisms of action and to optimize its use for clinical applications.

Scientific Research Applications

1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied in animal models of Parkinson's disease, Alzheimer's disease, and stroke. In these studies, 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline was found to improve motor function, reduce oxidative stress, and protect against neuronal damage.

properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-4-14-13(3-1)7-10-17-15(14)11-12-5-8-16-9-6-12/h1-6,8-9,15,17H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRLJQGLNCIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

610258-81-6
Record name 1,2,3,4-Tetrahydro-1-(4-pyridinylmethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610258-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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